HPOB - 1429651-50-2

HPOB

Catalog Number: EVT-1443012
CAS Number: 1429651-50-2
Molecular Formula: C17H18N2O4
Molecular Weight: 314.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HPOB (HPOB) is a hydroxamic acid-based small molecule that acts as a selective inhibitor of histone deacetylase 6 (HDAC6) [, ]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to gene silencing. HPOB has emerged as a potential therapeutic agent for various diseases, including cancer [, , , ], neurodegenerative disorders [], inflammatory diseases [], and latent HIV-1 infection [].

Molecular Structure Analysis

HPOB consists of a hydroxamic acid moiety linked to a benzamide group through an ethylene bridge. A phenyl and a hydroxyethyl substituent are present on the nitrogen atom of the hydroxamic acid. The presence of multiple hydrogen bond donors and acceptors in its structure suggests potential for strong intermolecular interactions with target proteins. Structural analysis, including crystallographic data, can be found in [, ].

Chemical Reactions Analysis

HPOB's chemical reactivity primarily stems from the hydroxamic acid moiety. This functional group is known to chelate metal ions, particularly zinc. This chelation is crucial for HPOB's inhibitory activity against HDAC6 [, ].

Mechanism of Action

HPOB primarily acts as a selective inhibitor of HDAC6 [, ]. It exerts its inhibitory effect through chelation of the zinc ion present in the active site of HDAC6 [, ]. This inhibition prevents the removal of acetyl groups from lysine residues on histone tails, ultimately affecting gene expression. This modulation of gene expression has been linked to various therapeutic effects in different disease models [, , , ]. For instance, HPOB induces cell cycle arrest and apoptosis in multiple myeloma cells [].

Applications
  • Cancer Research: HPOB exhibits anti-proliferative and apoptosis-inducing effects in multiple myeloma cells [] and enhances the efficacy of DNA-damaging anticancer drugs in transformed cells []. It has also shown potential for treating acute myeloid leukemia [].
  • Neurodegenerative Disorders: HPOB shows neuroprotective effects in models of stroke [] and may hold therapeutic potential for other neurodegenerative diseases.
  • Latent HIV-1 Reactivation: HPOB effectively reactivates latent HIV-1 in cellular models, suggesting its potential as a latency-reversing agent for HIV-1 eradication strategies [].
  • Other Applications: HPOB is used in research to study the role of HDAC6 in various biological processes, including cell signaling, protein degradation, and cellular stress responses. It has also been investigated for its potential in treating inflammatory diseases [].

Bortezomib (BTZ)

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. []
  • Relevance: Studies have shown that HPOB can overcome bortezomib resistance in multiple myeloma cells. Combining HPOB with bortezomib significantly enhances the sensitivity of these cells, suggesting a potential therapeutic strategy for relapsed and refractory multiple myeloma. []

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of cancers like renal cell carcinoma and gastrointestinal stromal tumors. It is known to inhibit FLT3 signaling, a pathway often dysregulated in acute myeloid leukemia (AML). []
  • Relevance: While both sunitinib and HPOB exhibit anti-AML activity through FLT3 inhibition, crotonoside demonstrates a distinct post-inhibition effect by additionally suppressing HDAC3 and HDAC6. [] This suggests that HPOB, as an HDAC6 inhibitor, might contribute to a more effective treatment strategy in combination with sunitinib.

RGFP966

  • Compound Description: RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3). []
  • Relevance: Similar to HPOB, RGFP966 displays selective inhibition in AML cells. Notably, combining RGFP966 with sunitinib demonstrates a synergistic antileukemia effect. [] This finding highlights the potential of targeting both HDACs (like HPOB's target HDAC6) and FLT3 for AML treatment.

Crotonoside

  • Compound Description: Crotonoside is a natural product isolated from the Chinese medicinal herb Croton. It exhibits anti-cancer activity by inhibiting both FLT3 and HDAC3/6. []

Tubacin

  • Compound Description: Tubacin is a selective HDAC6 inhibitor. []
  • Relevance: In silico studies comparing the binding affinities of different HDAC6 inhibitors showed that Tubacin displayed a higher affinity for the catalytic domain (DD2) of HDAC6 compared to HPOB. [] This suggests that while both compounds target HDAC6, they might exhibit different binding characteristics and potentially influence their pharmacological profiles.

Rocilinostat

  • Compound Description: Rocilinostat is a selective HDAC6 inhibitor. []
  • Relevance: Similar to Tubacin, Rocilinostat exhibited a higher binding affinity for the DD2 catalytic domain of HDAC6 compared to HPOB in computational studies. [] This emphasizes the varying binding behaviors of different HDAC6 inhibitors, potentially contributing to differences in their efficacy and selectivity profiles.

Nexturastat

  • Compound Description: Nexturastat is a selective HDAC6 inhibitor. []
  • Relevance: Computational analysis revealed that Nexturastat, like Tubacin and Rocilinostat, displayed a stronger binding affinity for the DD2 catalytic domain of HDAC6 compared to HPOB. [] This difference in binding affinity highlights the structural diversity within the class of HDAC6 inhibitors and their potential to differentially interact with the target enzyme.

Tubastatin A

  • Compound Description: Tubastatin A is a selective HDAC6 inhibitor. []
  • Relevance: In silico studies demonstrated that Tubastatin A exhibited a higher binding affinity for the DD2 catalytic domain of HDAC6 in comparison to HPOB. [] This comparison suggests potential differences in binding modes and pharmacological properties between these HDAC6 inhibitors, warranting further investigation.

CAY10603

  • Compound Description: CAY10603 is a selective HDAC6 inhibitor. []
  • Relevance: Computational analysis showed that CAY10603 displayed the highest binding affinity for the DD2 catalytic domain of HDAC6 compared to all other HDAC6 inhibitors tested, including HPOB. [] This finding suggests that CAY10603 might possess distinct pharmacological characteristics compared to HPOB, potentially influencing its potency and selectivity.

Properties

CAS Number

1429651-50-2

Product Name

4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide

IUPAC Name

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide

Molecular Formula

C17H18N2O4

Molecular Weight

314.3

InChI

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22)

InChI Key

RFAZNTABYJYOAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO

Synonyms

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.